

Pharmacological Profile of Ritanserin

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Compound Focus: Ritanserin

CAS No.: 87051-43-2

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The table below summarizes the key receptor binding affinity (K_i) data for **ritanserin**.

Receptor Type	K_i Value (nM)	Selectivity Ratio (vs. 5-HT _{2A})	Primary Assay & Experimental Notes
5-HT _{2A}	0.45 nM [1]	(Reference)	Rat frontal cortex tissue; competitive binding assay [1] [2].
5-HT _{2C}	0.71 nM [1]	~1.6-fold lower affinity	Rat frontal cortex tissue; high affinity for serotonin-S ₂ sites [1] [2].
H ₁ (Histamine)	17.55 nM [2]	39-fold lower affinity	Guinea pig cerebellum; slow dissociation ($t_{1/2}$ = 77 min) [2].
D ₂ (Dopamine)	34.65 nM [2]	77-fold lower affinity	Rat striatum; rapid, fully competitive dissociation ($t_{1/2}$ = 11 min) [2].
α ₁ (Adrenergic)	48.15 nM [2]	107-fold lower affinity	Rat cortex [2].
α ₂ (Adrenergic)	74.7 nM [2]	166-fold lower affinity	Rat cortex [2].

Core Experimental Protocol for K_i Determination

The foundational data for **ritanserin**'s K_i values were established using **radioligand binding assays** on rat brain tissue [2].

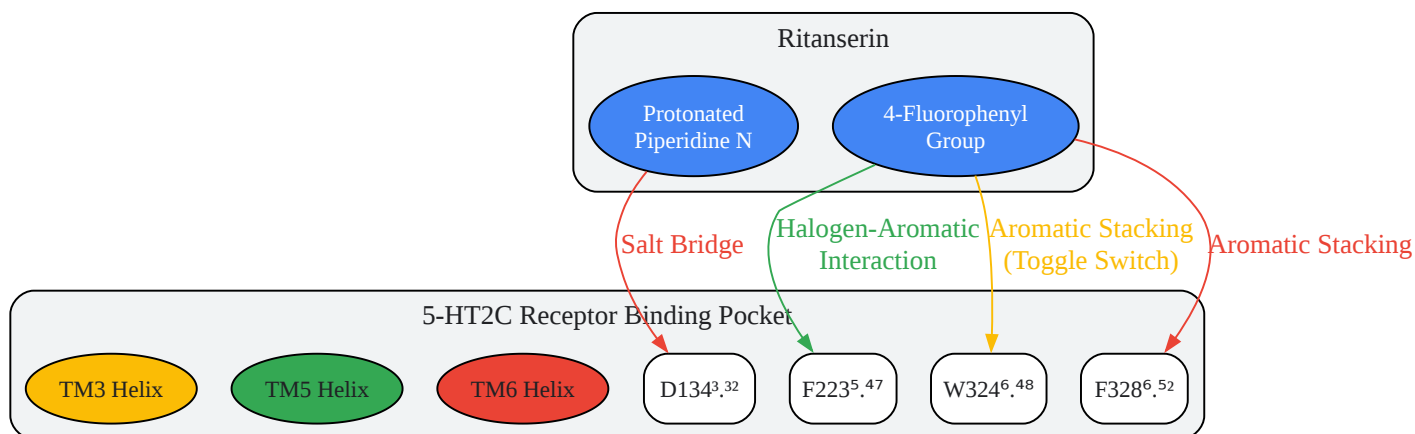
- **Tissue Preparation:** Synaptosomal membranes (P2 fraction) are prepared from specific brain regions of rats, such as the **frontal cortex** (for 5-HT₂ receptors) or **striatum** (for dopamine D₂ receptors) [2].
- **Radioligand and Incubation:**
 - For 5-HT₂ receptors (5-HT_{2A/2C}), [³H]**Ketanserin** is a commonly used radioligand [2] [3].
 - Membranes are incubated with the radioligand and various concentrations of unlabeled **ritanserin**. A critical step noted in the original research is a **30-minute pre-incubation with ritanserin** before adding the radioligand, which significantly increases its apparent inhibitory potency (IC₅₀ decreases from 0.9 nM to 0.3 nM) [2].
- **Measurement and Analysis:** After incubation, bound and free radioligands are separated via rapid filtration. Specific binding is calculated, **IC₅₀ values** are determined from competition curves, and the **K_i (inhibition constant)** is calculated using the Cheng-Prusoff equation [2] [3].

Structural Basis of 5-HT_{2C} Binding

High-resolution crystal structures reveal how **ritanserin** binds to the human 5-HT_{2C} receptor [4].

- **Binding Pose:** **Ritanserin** binds **deeply** within the orthosteric pocket of the receptor, approximately one helical turn deeper than agonists like ergotamine [4].
- **Key Interactions:**
 - A salt bridge forms between the protonated nitrogen of **ritanserin**'s piperidine ring and a conserved aspartate residue (D134^{3.32}) in the receptor [4].
 - One of its 4-fluorophenyl groups is encased in a hydrophobic pocket, forming halogen-aromatic interactions with F223^{5.47} and F320^{6.44} [4].
 - This fluorophenyl group also engages in aromatic stacking with W324^{6.48} and F328^{6.52}. The interaction with W324^{6.48}, the "toggle switch" residue, helps stabilize the receptor in an **inactive conformation**, explaining **ritanserin**'s inverse agonist action [4].

The diagram below illustrates the key molecular interactions between **ritanserin** and the 5-HT_{2C} receptor binding pocket.



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Key molecular interactions stabilizing **ritanserin** in the 5-HT2C receptor binding pocket.

Research Applications & Polypharmacology

Beyond its primary mechanism, **ritanserin**'s polypharmacology is relevant for research and therapeutic development.

- **DGK α Inhibition in Oncology:** **Ritanserin** acts as a potent inhibitor of **diacylglycerol kinase alpha (DGK α)**, revealing potential for repurposing in treating glioblastoma, melanoma, and lung cancer. Its IC₅₀ for DGK α is ~15 μ M, much weaker than its 5-HT_{2C} affinity, but its favorable pharmacokinetics make it a useful research tool and starting point for developing more selective DGK α inhibitors [1] [5] [6].
- **Tool Compound in Neuropsychiatry:** As a potent 5-HT_{2A/2C} antagonist, **ritanserin** is widely used in animal and *in vitro* studies to investigate the roles of these receptors in conditions like depression, anxiety, substance abuse, and to modulate the effects of antipsychotics [7] [5] [3].

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